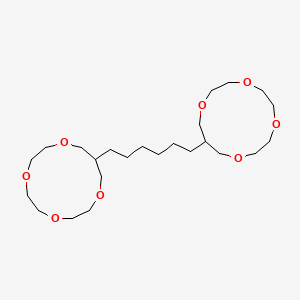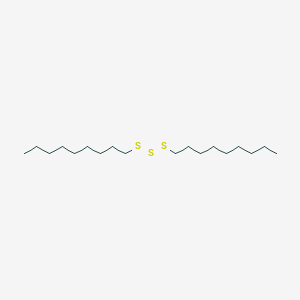
Dinonyltrisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms linked in a chain, with two nonyl groups attached to the terminal sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinonyltrisulfane can be synthesized through several methods, including the reaction of nonyl halides with sodium trisulfide. The general reaction involves the nucleophilic substitution of the halide by the trisulfide anion: [ \text{2 R-X + Na}_2\text{S}_3 \rightarrow \text{R-S-S-S-R + 2 NaX} ] where ( \text{R} ) represents the nonyl group and ( \text{X} ) is a halogen.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dinonyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl trisulfanes.
Wissenschaftliche Forschungsanwendungen
Dinonyltrisulfane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dinonyltrisulfane involves its ability to interact with various molecular targets, including enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Diallyltrisulfane: Known for its antimicrobial and anticancer properties.
Dimethyltrisulfane: Used in flavor and fragrance industries and as a chemical intermediate.
Uniqueness: Dinonyltrisulfane stands out due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to unique applications and properties compared to other trisulfanes.
Eigenschaften
CAS-Nummer |
116214-16-5 |
|---|---|
Molekularformel |
C18H38S3 |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
1-(nonyltrisulfanyl)nonane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
FNRUPAPVAOLCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSSSCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

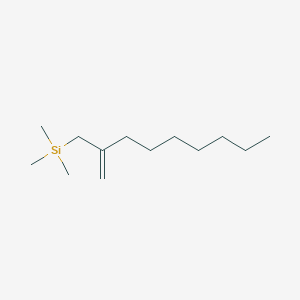
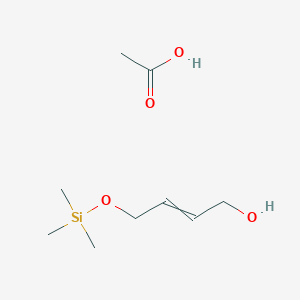
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
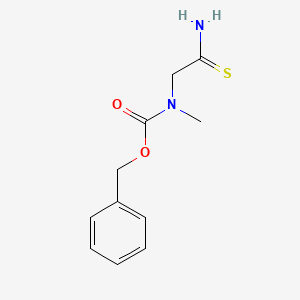
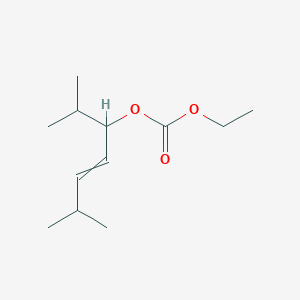


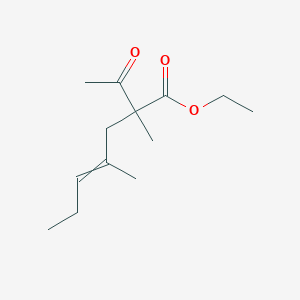
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
